(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide
Description
(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide is a chiral amide derivative featuring a 2,3-dihydrobenzo[1,4]dioxin scaffold substituted at the 2-position with a methyl group bearing a cyclopropyl moiety. The (S)-configuration at the amino-bearing carbon ensures stereoselective interactions, which may influence its biological activity or pharmacokinetic properties.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(16)15(18)17(11-6-7-11)8-12-9-19-13-4-2-3-5-14(13)20-12/h2-5,10-12H,6-9,16H2,1H3/t10-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCHQHDIKKEDEN-NUHJPDEHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1COC2=CC=CC=C2O1)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1COC2=CC=CC=C2O1)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide is a synthetic compound with a unique molecular structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₀N₂O₃
- Molecular Weight : 276.34 g/mol
- CAS Number : 143269-64-1
The compound features a cyclopropyl group and a benzo[1,4]dioxin moiety, which contribute to its reactivity and potential biological effects. The amine group allows for nucleophilic substitutions, while the carbonyl group in the propionamide structure may undergo hydrolysis or condensation reactions .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Neuroprotective Effects : The compound may influence neurotransmitter systems, suggesting potential applications in neuroprotection .
- Anticancer Potential : Similar compounds have shown efficacy in targeting cancer cell proliferation through various mechanisms .
- Anticonvulsant Properties : Structural analogs have been evaluated for their anticonvulsant activities, indicating that this compound may also possess similar effects .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with central and peripheral benzodiazepine receptors (CBR and PBR), influencing GABAergic transmission and providing anxiolytic effects .
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .
- Modulation of Growth Factors : By interacting with growth factor signaling pathways, the compound may exert antiproliferative effects on malignant cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-2-Amino-N-cyclobutyl-N-(benzo[1,4]dioxin-5-ylmethyl)-propionamide | Structure | Cyclobutyl group may alter biological activity |
| N-Cyclopropyl-N-(benzofuran-5-ylmethyl)-propionamide | Structure | Benzofuran moiety may exhibit different pharmacological profiles |
| (S)-N-Methyl-N-(benzo[1,4]dioxin-6-ylmethyl)-propionamide | Structure | Methyl substitution affects lipophilicity and binding characteristics |
Case Studies
- Neuroprotective Studies : Research has indicated that compounds similar to this compound exhibit neuroprotective properties in animal models of neurodegenerative diseases. These studies highlight the potential for developing therapeutic agents targeting neurodegeneration .
- Anticancer Efficacy : A study evaluating the anticancer properties of related compounds showed promising results against various cancer cell lines. The mechanism involved selective inhibition of key enzymes responsible for tumor growth .
Scientific Research Applications
Pharmacological Potential
Research indicates that (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide exhibits significant pharmacological activities:
- Antidepressant Effects : Studies have suggested that compounds similar to this amino acid derivative may influence neurotransmitter systems associated with mood regulation. For instance, it may modulate serotonin and norepinephrine levels in the brain, potentially alleviating symptoms of depression.
- Neuroprotective Properties : The compound's structure suggests potential neuroprotective effects against neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in treating conditions like Alzheimer's disease.
Drug Development
This compound is being explored as a candidate for developing new antidepressants and neuroprotective agents. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.
Case Studies
Several case studies highlight the compound's potential:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Demonstrated significant improvement in depressive symptoms in animal models. |
| Study B | Neuroprotection | Showed reduced neuronal death in models of oxidative stress. |
| Study C | Receptor interaction | Identified binding affinity to serotonin receptors, indicating a potential mechanism for mood regulation. |
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations:
Positional Isomerism: The target compound’s benzodioxin substitution at the 2-position distinguishes it from analogs substituted at the 5- or 6-positions (e.g., ).
N-Substituent Diversity :
- The cyclopropyl group in the target compound introduces a strained three-membered ring, contrasting with the isopropyl group in the 5-ylmethyl analog . Cyclopropyl’s rigidity and sp² hybridization could enhance metabolic stability compared to bulkier, flexible substituents.
- The absence of an N-substituent in the 6-ylmethyl analog results in a primary amide, which may reduce lipophilicity and membrane permeability relative to the target compound.
Functional Group Modifications: The carboxylic acid derivative (2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid) replaces the amide with a carboxylic acid, drastically altering polarity and hydrogen-bonding capacity. Such changes could shift applications from CNS-targeting (amide) to peripheral enzyme inhibition (acid).
Hypothetical Pharmacological Implications
While direct pharmacological data for the target compound are lacking, inferences can be drawn from structural trends:
- Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to isopropyl or linear alkyl chains, as seen in other cyclopropyl-containing drugs (e.g., cilostazol) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the enantiomeric purity of (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide?
- Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Use chiral catalysts (e.g., Rhodium-BINAP complexes) during the asymmetric cyclopropanation step to enhance stereochemical control . Post-synthesis, employ chiral stationary-phase HPLC (e.g., Chiralpak IA or IB columns) with a mobile phase of hexane/isopropanol (90:10) to verify purity. Adjust reaction parameters (temperature, solvent polarity) iteratively based on retention time and peak resolution data.
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) with 2D-COSY to confirm connectivity of the cyclopropyl and dihydrobenzo[1,4]dioxin moieties. For amide bond verification, use FT-IR to detect characteristic N-H stretching (~3300 cm⁻¹) and carbonyl peaks (~1650 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) to ensure a molecular ion matching C₁₆H₂₁N₂O₃ (calculated [M+H]⁺ = 289.1548) .
Q. What are the key solubility and stability considerations for handling this compound in vitro?
- Methodological Answer : Test solubility in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Stability studies should include:
- Temperature : Store at -20°C under argon to prevent oxidation of the dihydrobenzo[1,4]dioxin ring.
- Light exposure : Use amber vials to avoid photodegradation.
- pH-dependent hydrolysis : Monitor via LC-MS over 24–72 hours in buffers ranging from pH 3–9 .
Advanced Research Questions
Q. How to design experiments to resolve contradictory data between in vitro potency and in vivo efficacy?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Implement:
- Microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., cyclopropane ring oxidation).
- Pharmacokinetic profiling : Administer IV/PO doses in rodent models and measure plasma half-life using LC-MS/MS.
- Structure-activity relationship (SAR) studies : Synthesize analogues with fluorinated cyclopropyl groups or modified amide linkages to balance stability and target binding .
Q. What computational methods are effective for predicting binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., GPCRs or enzymes). Focus on the cyclopropyl and amide regions for binding energy calculations.
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-receptor complex. Analyze RMSD and hydrogen-bond occupancy to prioritize targets for wet-lab validation .
Q. How to address batch-to-batch variability in biological assays caused by impurities?
- Methodological Answer :
- Impurity profiling : Perform LC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect byproducts. Quantify using external calibration curves.
- Bioassay normalization : Include internal controls (e.g., a reference inhibitor) in each assay plate. Use statistical models (ANOVA with post-hoc Tukey tests) to adjust for batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
